

Application Note: ^1H NMR Spectrum Analysis of 3,3-Dimethylpentan-1-ol

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Compound of Interest

Compound Name: 3,3-Dimethylpentan-1-ol

Cat. No.: B097394

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Introduction

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed analysis of the ^1H NMR spectrum of **3,3-Dimethylpentan-1-ol**, a seven-carbon alcohol. The data presented, including chemical shifts, splitting patterns, and integration values, are essential for the verification of the compound's structure and for quality control in synthetic processes. The provided protocol outlines a standard procedure for obtaining a high-resolution ^1H NMR spectrum for this and similar small organic molecules.

Predicted ^1H NMR Data

The following table summarizes the predicted ^1H NMR spectral data for **3,3-Dimethylpentan-1-ol**. The prediction was performed using computational methods to estimate the chemical environment of each proton.

Protons (Label)	Chemical Shift (δ , ppm)	Multiplicity	Integration
H-a (CH ₃)	0.88	Triplet	3H
H-b (CH ₂)	1.25	Quartet	2H
H-c (CH ₃)	0.85	Singlet	6H
H-d (CH ₂)	1.50	Triplet	2H
H-e (CH ₂)	3.65	Triplet	2H
H-f (OH)	1.30 (variable)	Singlet	1H

Experimental Protocol

This protocol describes the steps for the preparation and analysis of a **3,3-Dimethylpentan-1-ol** sample for ¹H NMR spectroscopy.

1. Sample Preparation

- Materials:
 - 3,3-Dimethylpentan-1-ol** (5-10 mg)
 - Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (0.6-0.8 mL)
 - NMR tube (5 mm diameter)
 - Pipettes
 - Vortex mixer
- Procedure:
 - Weigh approximately 5-10 mg of **3,3-Dimethylpentan-1-ol** and place it in a clean, dry vial.
 - Add approximately 0.6-0.8 mL of deuterated chloroform (CDCl₃) to the vial.

- Gently vortex the vial to ensure the sample is completely dissolved.
- Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

2. NMR Data Acquisition

- Instrumentation:
 - A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher)
- Parameters:
 - Solvent: CDCl_3
 - Temperature: 298 K (25 °C)
 - Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio)
 - Relaxation Delay: 1-2 seconds
 - Pulse Width: Typically 90°
 - Spectral Width: 0-12 ppm
 - Reference: Tetramethylsilane (TMS) at 0 ppm
- Procedure:
 - Insert the prepared NMR tube into the spectrometer's autosampler or manually load it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the solvent (CDCl_3).
 - Shim the magnetic field to achieve optimal homogeneity and resolution.
 - Acquire the ^1H NMR spectrum using the specified parameters.

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.

Data Visualization

The following diagram illustrates the molecular structure of **3,3-Dimethylpentan-1-ol** and the assignment of the different proton environments corresponding to the signals in the ^1H NMR spectrum.

Caption: Molecular structure and ^1H NMR signal assignments of **3,3-Dimethylpentan-1-ol**.

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